

Topic: High-Speed Counter-Current Chromatography for Anhydrosafflor Yellow B Purification

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Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15144304

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Abstract

Anhydrosafflor yellow B (AHSYB) is a principal bioactive quinochalcone C-glycoside found in the florets of Safflower (*Carthamus tinctorius* L.).^{[1][2]} It exhibits a range of pharmacological activities, including antioxidant and cardioprotective effects, making its efficient purification crucial for research and drug development.^{[1][3]} High-Speed Counter-Current Chromatography (HSCCC) offers a robust and effective method for the preparative isolation of AHSYB. As a liquid-liquid partition chromatography technique, HSCCC eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples and enabling high sample loading capacity and recovery.^[4] This application note provides detailed protocols for the extraction, HSCCC purification, and purity analysis of AHSYB from Safflower, achieving purities of over 98%.^{[1][3]}

Introduction

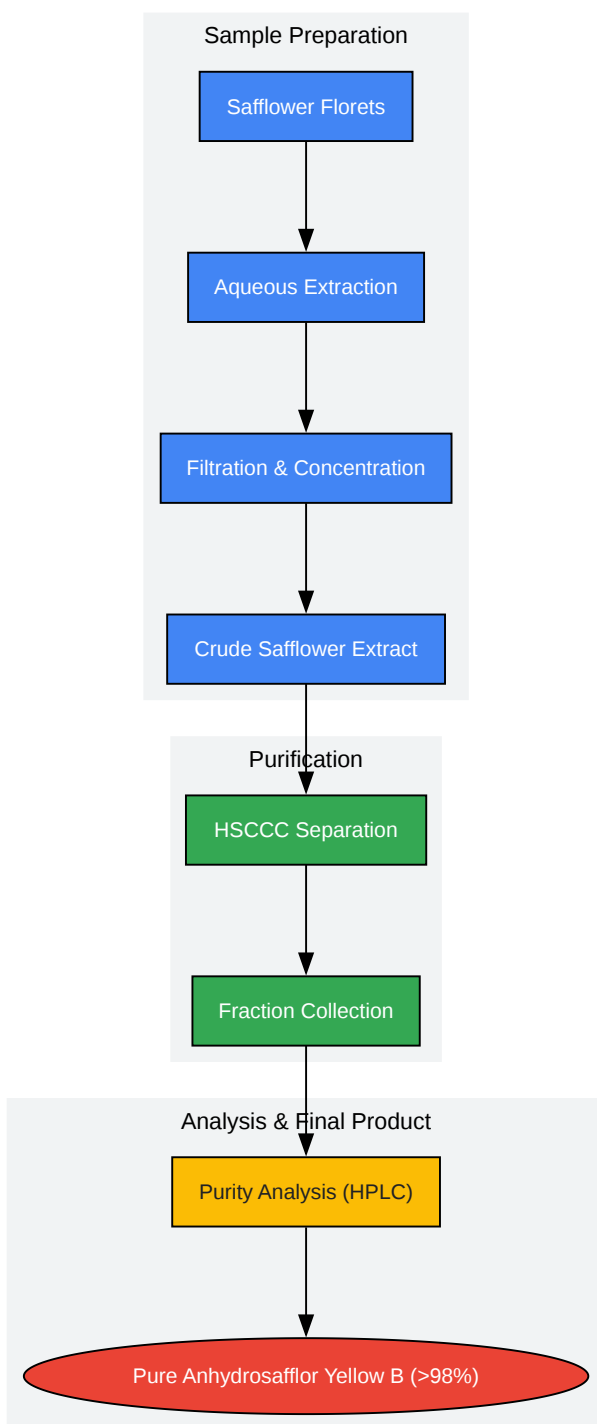
Safflower (*Carthamus tinctorius* L.) has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including cardiovascular diseases.^[2] The therapeutic effects are largely attributed to its water-soluble pigments, primarily hydroxysafflor yellow A (HSYA) and **anhydrosafflor yellow B** (AHSYB).^[1] AHSYB, a major active pigment, has garnered significant attention for its potential health benefits.^[3] However, isolating AHSYB with high purity from the complex chemical matrix of crude safflower extract presents a significant challenge.

High-Speed Counter-Current Chromatography (HSCCC) is an ideal technology for this purpose. It operates by partitioning solutes between two immiscible liquid phases, one stationary and one mobile, within a coil column subjected to a strong centrifugal force field. This support-free system minimizes sample loss and degradation, making it superior to traditional solid-phase chromatography for purifying delicate natural products.^[4] This document outlines an optimized HSCCC method for the efficient, preparative-scale purification of **Anhydrosafflor yellow B**.

Experimental Workflows and Principles

The overall process involves the extraction of crude flavonoids from safflower florets, followed by purification using HSCCC and subsequent purity verification via High-Performance Liquid Chromatography (HPLC).

Overall Workflow for Anhydrosafflor Yellow B Purification

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Caption: Workflow for AHSYB purification.

The core of the purification process is the HSCCC system. A two-phase solvent system is equilibrated, and the stationary phase is retained in the column by centrifugal force while the mobile phase is pumped through. The sample is injected and its components are separated based on their differing partition coefficients between the two liquid phases.

Caption: Principle of HSCCC separation.

Experimental Protocols

Protocol 1: Crude Extract Preparation

- **Maceration:** Weigh 100 g of dried Safflower floret powder and suspend it in 1.5 L of distilled water.^[5]
- **Extraction:** Stir the suspension at room temperature for 1 hour.
- **Filtration:** Separate the extract from the solid residue by centrifugation followed by filtration.
- **Concentration:** Concentrate the aqueous extract under reduced pressure at 50°C to yield a crude sample ready for HSCCC purification.

Protocol 2: HSCCC Purification of Anhydrosafflor Yellow B

- **Solvent System Preparation:** Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water at a volume ratio of (3:1:4, v/v/v). Mix the solvents thoroughly in a separation funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower aqueous phase as the mobile phase.
- **HSCCC System Setup:**
 - Fill the entire column with the upper phase (stationary phase) at a flow rate of 20 mL/min.
 - Set the apparatus rotation speed to 850 rpm and the separation temperature to 40°C.^{[1][3]}
- **Equilibration:** Once the desired speed and temperature are reached, pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.^{[1][3]} Continue until the mobile phase front emerges from the outlet and a hydrodynamic equilibrium is established.

- **Sample Injection:** Dissolve 200 mg of the crude extract in 10 mL of a 1:1 mixture of the stationary and mobile phases. Inject the sample solution into the column through the injection valve.
- **Elution and Fraction Collection:** Continue the elution with the mobile phase. Monitor the effluent using a UV detector at 403 nm.^[6] Collect fractions based on the resulting chromatogram peaks. The peak corresponding to **Anhydrosafflor yellow B** is collected for further analysis.

Protocol 3: Purity Analysis by HPLC

- **Instrumentation:** An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is used.
- **Mobile Phase:** The mobile phase consists of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).^[6]
- **Gradient Elution:** Employ a gradient elution program as follows: 10%-22% A over 0-12 min; 22%-26% A over 12-20 min.^[6]
- **Analysis Parameters:** Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Monitor the eluent at a wavelength of 403 nm.^[6]
- **Quantification:** Inject the collected AHSYB fraction. Determine the purity by calculating the peak area percentage.

Results and Data

The successful purification of **Anhydrosafflor yellow B** is highly dependent on the selection of the solvent system and the optimization of operating parameters.

Table 1: HSCCC Solvent System Selection Considerations

Solvent System Composition (v/v/v)	Partition Coefficient (K) of AHSYB	Settling Time (s)	Stationary Phase Retention (%)	Suitability
n-Hexane-Ethyl Acetate-Methanol-Water (1:10:1:10)	0.8 - 1.5	< 25	40 - 60	Good
Ethyl Acetate-n-Butanol-Water (3:1:4)	0.5 - 2.0	< 30	> 50	Excellent
Chloroform-Methanol-Water-n-Butanol (4:3:2:1.5)	Varies	~30	~62	Moderate

Note: The partition coefficient (K) is the ratio of the solute concentration in the stationary phase to that in the mobile phase. A K value between 0.5 and 2.0 is generally considered ideal for good separation.^[7]

Table 2: Optimized HSCCC Operating Parameters for AHSYB Purification

Parameter	Optimized Value	Reference
Apparatus	TBE-300C HSCCC	[3]
Solvent System	Ethyl Acetate-n-Butanol-Water (3:1:4, v/v/v)	Adapted from flavonoid separation principles
Revolution Speed	850 rpm	[1][3]
Mobile Phase Flow Rate	2.0 mL/min	[1][3]
Separation Temperature	40 °C	[1][3]
Detection Wavelength	403 nm	[6]
Stationary Phase	Upper organic phase	[7]
Mobile Phase	Lower aqueous phase	[7]

Table 3: Summary of Purification Results

Parameter	Result
Sample Loading	200 mg crude extract
Yield of AHSYB	~15-20 mg (Typical)
Purity of AHSYB (by HPLC)	> 98%
Recovery	> 90%

Discussion

The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. The chosen system must provide an ideal partition coefficient (K) for the target compound and maintain a high retention of the stationary phase.[4][7] The ethyl acetate-n-butanol-water system offers an excellent balance for separating moderately polar quinochalcones like AHSYB.

Operational parameters also play a critical role. The revolution speed of 850 rpm ensures good retention of the stationary phase while preventing excessive emulsification.[1][3] A mobile phase flow rate of 2.0 mL/min provides a good balance between separation time and

resolution.[3][7] Elevating the temperature to 40°C can help reduce the viscosity of the solvent phases, improving mass transfer and peak efficiency.[1][3] Under these optimized conditions, AHSYB can be separated from other safflower pigments, such as HSYA, with high resolution.

Conclusion

High-Speed Counter-Current Chromatography is a highly efficient and reliable method for the preparative isolation and purification of **Anhydrosafflor yellow B** from crude extracts of *Carthamus tinctorius*. The protocol described provides a straightforward and scalable approach to obtain AHSYB with over 98% purity, facilitating further pharmacological research and development. The absence of a solid support minimizes sample loss and ensures high recovery rates, making HSCCC the preferred technique for this application.

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